3-(3-Phenoxypropanamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-Phenoxypropanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of benzofuran carboxamide derivatives and evaluated their in vitro antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds were characterized by NMR, IR, Mass, and X-ray crystallographic techniques, indicating a broad interest in developing new bioactive chemical entities with potential therapeutic applications (A. Lavanya, R. Sribalan, V. Padmini, 2017).
Antimicrobial and Anti-inflammatory Properties
A series of benzofuran-2-carboxamides synthesized through a microwave-assisted one-pot parallel approach exhibited in vivo anti-inflammatory, analgesic, and antipyretic activities. This study highlights the medicinal significance of benzofuran-2-carboxamide derivatives and their potential as therapeutic agents (Yong-Sheng Xie et al., 2014).
Neuroprotective and Antioxidant Effects
Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells and in vitro bioassays. Some derivatives exhibited significant protection against NMDA-induced excitotoxic neuronal cell damage, indicating their potential for treating neurodegenerative diseases (Jungsook Cho et al., 2015).
Modular Synthesis Approaches
A modular approach to synthesize benzofurans, 2H-chromenes, and benzoxepines via Claisen rearrangement and ring-closing metathesis was described. This strategy provides an efficient route to produce phenylpropanoid natural products and highlights the versatility of benzofuran derivatives in synthetic chemistry (S. Kotha, B. Solanke, 2022).
Diversity-Oriented Synthesis
Efficient synthetic protocols for preparing libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds were reported. These protocols aim to achieve variation in physicochemical properties for the discovery of biologically active compounds, demonstrating the importance of benzofuran derivatives in drug discovery (Liena Qin et al., 2017).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a manner that leads to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Properties
IUPAC Name |
3-(3-phenoxypropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c19-18(22)17-16(13-8-4-5-9-14(13)24-17)20-15(21)10-11-23-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIMTWCWSPYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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